molecular formula C15H12F2N2O B2455854 2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2309732-00-9

2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Cat. No.: B2455854
CAS No.: 2309732-00-9
M. Wt: 274.271
InChI Key: POTWLNVOGKZMBY-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a complex organic compound that features a difluorophenyl group and a pyrrolo[3,4-b]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Rhodium (III) and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration reactions are typical, using reagents like halogens (Cl₂, Br₂) and nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • Pyrazolo[3,4-b]pyridin-6-one derivatives

Uniqueness

Compared to similar compounds, 2-(2,4-difluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone exhibits unique structural features that enhance its binding affinity and specificity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O/c16-12-4-3-10(13(17)7-12)6-15(20)19-8-11-2-1-5-18-14(11)9-19/h1-5,7H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTWLNVOGKZMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CC3=C(C=C(C=C3)F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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